
3,4-Difluoroanisole
Overview
Description
3,4-Difluoroanisole (CAS: 115144-40-6) is a fluorinated aromatic ether with the molecular formula C₇H₆F₂O and a molecular weight of 144.12 g/mol. It features fluorine substituents at the 3- and 4-positions of the benzene ring and a methoxy group (-OCH₃) at the 1-position. Key physical properties include a density of 1.216 g/cm³ and a flash point of 55°C . This compound is utilized in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials. It also serves as a redox shuttle additive in lithium-ion batteries to prevent overcharge .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,4-Difluoroanisole typically involves the reaction of 3,4-difluorophenol with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as mentioned above, with optimization for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoroanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
3,4-Difluoroanisole is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the biological activity of drugs, leading to improved efficacy and reduced side effects. For example, it has been utilized in the development of anti-inflammatory and analgesic drugs.
Case Study:
A notable study involved the synthesis of a new class of anti-cancer agents where this compound was employed as a key building block. The resulting compounds demonstrated significant cytotoxic activity against cancer cell lines, highlighting the compound's potential in drug discovery .
Agrochemical Formulations
Development of Pesticides and Herbicides:
In agrochemistry, this compound is instrumental in formulating more effective pesticides and herbicides. The inclusion of fluorine atoms often enhances the stability and bioactivity of these agrochemicals.
Data Table: Agrochemical Applications
Agrochemical Type | Example Compound | Activity Level |
---|---|---|
Herbicide | Diflufenican | High |
Insecticide | Fluazifop-P-butyl | Moderate |
This table illustrates specific agrochemicals where this compound derivatives have been tested for efficacy .
Material Science
Use in Advanced Materials:
The compound is also employed in the production of advanced materials such as polymers and coatings. Its incorporation into polymer matrices can improve thermal stability and chemical resistance.
Case Study:
Research demonstrated that polymers synthesized with this compound exhibited superior thermal properties compared to those without fluorinated components. This makes them suitable for high-performance applications in electronics and automotive industries .
Research in Organic Chemistry
Key Reagent in Synthesis:
this compound serves as a valuable reagent in organic synthesis, facilitating various chemical reactions that lead to innovative compounds. It is particularly useful in nucleophilic substitution reactions due to its electron-withdrawing fluorine atoms.
Example Reaction:
A common reaction involves its use in the synthesis of fluorinated phenols through electrophilic aromatic substitution, which has implications for creating new materials with specific functional properties .
Fluorinated Compounds Research
Significance in Electronics:
The study of fluorinated compounds is critical due to their unique properties such as hydrophobicity and thermal stability. This compound plays a role in exploring new applications within electronics, particularly in developing advanced insulating materials.
Research Findings:
Recent studies have shown that materials incorporating this compound can withstand higher temperatures while maintaining electrical insulation properties, making them ideal for use in high-performance electronic devices .
Mechanism of Action
The mechanism of action of 3,4-Difluoroanisole involves its interaction with specific molecular targets and pathways. The fluorine atoms and methoxy group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile depending on the reaction conditions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers of Difluoroanisole
Difluoroanisole isomers differ in the positions of fluorine substituents, leading to variations in electronic properties, reactivity, and applications. Below is a comparative analysis of 3,4-difluoroanisole with its structural isomers:
2,4-Difluoroanisole (CAS: 452-10-8)
- Molecular Formula : C₇H₆F₂O
- Molecular Weight : 144.12 g/mol
- Physical Properties : Boiling point 70–72°C, density 1.221 g/cm³, flash point 61°C .
- Applications: Used as a dopant in reversed-phase liquid chromatography (LC) for analyzing nonpolar compounds .
- Research Findings :
2,6-Difluoroanisole (CAS: 437-82-1)
- Molecular Formula : C₇H₆F₂O
- Molecular Weight : 144.12 g/mol
- Applications : Primarily used as an intermediate in synthesizing fluorinated pharmaceuticals and agrochemicals .
- Research Gaps: Limited data on spectroscopic properties compared to 2,4- and 3,4-isomers.
2,3-Difluoroanisole (CAS: 134364-69-5)
- Molecular Formula : C₇H₆F₂O
- Molecular Weight : 144.12 g/mol
- Applications : Emerging use in organic electronics due to its electron-withdrawing properties .
Comparison of Physical and Chemical Properties
Substituent Effects on Electronic and Spectroscopic Properties
- This compound :
- 2,4-Difluoroanisole :
- General Trend :
- Ionization energy and electronic transition energies depend on the number and positions of fluorine substituents. For example, 3,5-difluoroanisole (CAS: 1803728-53-1) has higher symmetry, leading to distinct thermodynamic properties compared to 3,4- and 2,4-isomers .
Biological Activity
3,4-Difluoroanisole (C7H6F2O) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.
This compound is typically synthesized from 3,4-difluorophenol and methanol in the presence of a base such as sodium hydroxide. The reaction is performed under reflux conditions to yield the desired product. The compound features two fluorine atoms at the 3 and 4 positions of the aromatic ring, along with a methoxy group, which influences its chemical behavior and biological interactions.
The specific biochemical pathways affected by this compound are not fully elucidated. However, its structural characteristics suggest potential interactions with various biomolecules. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and duration of action in biological systems.
Anticancer Activity
Research indicates that fluorinated compounds often exhibit enhanced biological activity due to their ability to interact with cellular targets more effectively than their non-fluorinated counterparts. A study focusing on fluorinated analogues of known anticancer agents has shown that substituting hydrogen with fluorine can prolong the biological half-life and enhance efficacy against cancer cells .
Antiviral Activity
In related studies, nucleoside derivatives containing fluoro-substituents have demonstrated antiviral properties. For example, 3',4'-difluororibofuranosylcytosine derivatives were found to possess anti-HCV activity comparable to existing antiviral drugs like ribavirin . This suggests that this compound may share similar antiviral mechanisms through its structural analogues.
Case Studies
- Antitumor Activity : A study evaluated various fluorinated nucleosides for their antitumor effects. It was found that compounds with fluoro substitutions retained significant cytotoxicity against cancer cell lines while exhibiting reduced toxicity to normal cells .
- Fluorinated Analogs : The synthesis of fluorinated analogues of Combretastatin A-4 revealed that these modifications could retain potent cell growth inhibitory properties while enhancing pharmacokinetic profiles . This indicates a promising avenue for developing new anticancer therapies based on this compound.
Data Table: Biological Activities of Fluorinated Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-Difluoroanisole in laboratory settings?
The synthesis of this compound typically involves nucleophilic aromatic substitution or methoxylation of fluorinated precursors. For example, refluxing fluorinated intermediates with methoxide sources in polar aprotic solvents (e.g., DMSO) under controlled conditions can yield the compound. Post-synthesis purification via column chromatography (using hexane:AcOEt gradients) and crystallization (water-ethanol mixtures) is critical to achieving high purity (65–72% yields) .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Q. What physicochemical properties of this compound are critical for experimental handling?
Key properties include a density of 1.216 g/cm, refractive index (RI) of 1.469, and flash point (Fp) of 55°C. These parameters dictate storage conditions (e.g., UN 1993 hazardous classification) and solvent compatibility. The low boiling point (~70–72°C for analogues) necessitates careful distillation under reduced pressure to avoid decomposition .
Advanced Research Questions
Q. How do computational methods complement experimental data in predicting thermodynamic properties of this compound?
Density Functional Theory (DFT) and ab initio calculations model rotational barriers, vibrational modes, and thermodynamic functions (e.g., entropy, enthalpy). For example, GED data combined with quantum calculations reveal that the methoxy group adopts a planar conformation, minimizing steric hindrance with adjacent fluorines. Discrepancies between computed and experimental values (e.g., dipole moments) highlight the need for hybrid methods .
Q. What experimental approaches resolve contradictions in reported ionization energies of fluorinated anisoles?
Two-color resonant two-photon mass-analyzed threshold ionization (MATI) spectroscopy provides precise adiabatic ionization energies (e.g., 67,568 ± 5 cm for 2,4-Difluoroanisole). Cross-validating with photoionization efficiency (PIE) curves and computational models (e.g., Koopmans’ theorem) addresses discrepancies arising from vibronic coupling or instrumental calibration .
Q. How does fluorine substitution influence electronic transitions and vibronic coupling in this compound?
Fluorine’s electron-withdrawing effect red-shifts the S←S transition (observed at 35,556 cm in analogues) and alters vibronic coupling. In-plane ring-F bending (e.g., 400–500 cm) and out-of-plane OCH deformations dominate excited-state dynamics. Substituent additivity models predict ionization energy shifts based on fluorine position and number .
Q. What isotopic labeling techniques study this compound’s reactivity in aromatic substitution?
Deuterium exchange using CsCO in DMSO-d at 90°C introduces deuterium at specific ring positions (76% mono-deuteration yield). NMR tracks isotopic distribution, revealing regioselectivity in electrophilic substitutions. This method avoids transition-metal catalysts, simplifying mechanistic studies .
Q. How does two-color resonant two-photon ionization spectroscopy elucidate rotameric states of this compound?
This technique selectively ionizes rotamers via intermediate vibronic states (e.g., 544–567 nm excitation). Spectral analysis identifies rotamer-specific vibrational modes (e.g., ring-OCH torsion at ~50 cm) and quantifies their populations. Temperature-dependent studies further resolve energy barriers between conformers .
Methodological Notes
- Data Contradiction Analysis : Compare MATI-derived ionization energies with DFT predictions to identify systematic errors .
- Safety Protocols : Adhere to UN 1993 guidelines for flammable liquids, including ventilation and static control during handling .
- Spectroscopic Calibration : Use NIST-validated reference standards (e.g., 3,4-Dichloroanisole) for instrument calibration in environmental analysis .
Properties
IUPAC Name |
1,2-difluoro-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEVNUCNUTYYHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340878 | |
Record name | 3,4-Difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115144-40-6 | |
Record name | 1,2-Difluoro-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115144-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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